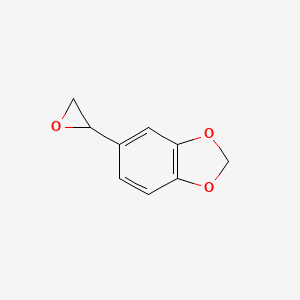

5-(oxiran-2-yl)-2H-1,3-benzodioxole

Description

The exact mass of the compound this compound is 164.047344113 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(oxiran-2-yl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUBLPWVRYNYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303822 | |

| Record name | 5-(2-Oxiranyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40288-67-3 | |

| Record name | 5-(2-Oxiranyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Oxiranyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Benzodioxole and Oxirane Moieties in Advanced Organic Chemistry

The chemical character of 5-(oxiran-2-yl)-2H-1,3-benzodioxole is best understood by first examining its constituent parts: the benzodioxole and oxirane moieties.

The 1,3-benzodioxole (B145889) group, also known as methylenedioxyphenyl, is a heterocyclic organic compound where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.comwikipedia.org This structure is found in numerous naturally occurring compounds and is a common scaffold in medicinal chemistry and agrochemicals. wikipedia.orgnih.gov The fusion of the electron-rich dioxole ring to the aromatic benzene system imparts unique electronic properties, making it a valuable precursor in the synthesis of more complex molecules. chemicalbook.com The 1,3-benzodioxole moiety is a key structural feature in various bioactive compounds, including some with anticancer, anti-inflammatory, and neuroprotective properties. chemicalbook.comnih.gov

The oxirane , or epoxide, moiety is a three-membered cyclic ether. fiveable.meucla.edu This small ring is characterized by significant ring strain, which makes it highly reactive towards nucleophiles. fiveable.memasterorganicchemistry.com This reactivity is harnessed in organic synthesis to introduce new functional groups and build molecular complexity through ring-opening reactions. fiveable.me Oxiranes are crucial intermediates in the production of a wide array of chemicals, from industrial polymers to pharmaceuticals. fiveable.meyoutube.com The ability of the oxirane ring to be opened under both acidic and basic conditions provides chemists with a versatile tool for constructing intricate molecular architectures. masterorganicchemistry.com

Significance of 5 Oxiran 2 Yl 2h 1,3 Benzodioxole As a Research Subject

The combination of the benzodioxole and oxirane functionalities in a single molecule makes 5-(oxiran-2-yl)-2H-1,3-benzodioxole a significant compound for research. It serves as a valuable intermediate in organic synthesis, allowing for the introduction of the benzodioxole core into larger molecules via the reactive epoxide handle.

This compound is utilized in the development of novel therapeutic agents. For instance, it has been referenced in the synthesis of oxazinoquinolones with potential antiviral applications. chiralen.com The benzodioxole portion of the molecule can be a key pharmacophore, while the oxirane allows for covalent modification of biological targets or for building out more complex structures to optimize biological activity. Research has shown that the introduction of an epoxy group into benzodioxole structures can enhance cytotoxic effects, making such compounds promising for cancer research. nih.gov

The compound's utility is also highlighted by its availability as a biochemical for proteomics research, indicating its use in studies aimed at understanding protein function and interaction on a large scale. scbt.com

Scope of Academic Inquiry into 5 Oxiran 2 Yl 2h 1,3 Benzodioxole

Regioselective and Stereoselective Synthesis Strategies for the Oxirane Ring

The creation of the oxirane (epoxide) ring on the safrole backbone is a critical step that dictates the stereochemistry of the final product. Various methods have been developed to control the regioselectivity and stereoselectivity of this transformation.

Epoxidation Reactions Utilizing Peracids and Alternative Oxidants (e.g., m-CPBA, Oxone)

The epoxidation of safrole, the common precursor to this compound, is readily achieved using peroxycarboxylic acids. researchgate.netmasterorganicchemistry.comleah4sci.com Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. researchgate.netmasterorganicchemistry.comleah4sci.com The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond of the allyl group in a syn addition fashion. masterorganicchemistry.comleah4sci.com This means that both new carbon-oxygen bonds are formed on the same face of the original double bond. masterorganicchemistry.com The reaction is generally efficient and stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

The general mechanism for the epoxidation of an alkene with m-CPBA involves the following steps:

The alkene's pi bond attacks the electrophilic oxygen of the peroxyacid.

Simultaneously, the weak O-O bond of the peroxyacid breaks.

A concerted rearrangement of electrons leads to the formation of the epoxide ring and a molecule of meta-chlorobenzoic acid as a byproduct. leah4sci.com

Alternative oxidants like Oxone (potassium peroxymonosulfate) can also be employed for epoxidation reactions. organic-chemistry.org While effective, the use of strong oxidizing agents like m-CPBA in large-scale production can raise safety concerns due to the instability of the pure compound. organic-chemistry.org

| Oxidant | Abbreviation | Key Features | Byproduct |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Highly efficient, stereospecific, powder form. researchgate.netmasterorganicchemistry.comleah4sci.comorganic-chemistry.org | m-Chlorobenzoic acid |

| Potassium peroxymonosulfate | Oxone | Alternative to peracids, often used with a ketone catalyst. organic-chemistry.org | Potassium bisulfate |

| Hydrogen Peroxide | H2O2 | "Green" oxidant, often requires a catalyst. researchgate.net | Water |

Enzyme-Catalyzed Epoxidation Approaches and Limitations

Enzymatic epoxidation offers a green and highly selective alternative to chemical methods. mdpi.comcaltech.edu Enzymes, such as cytochrome P450 monooxygenases, can catalyze the epoxidation of terminal alkenes with high enantioselectivity. caltech.edu For instance, engineered variants of cytochrome P450 BM-3 from Bacillus megaterium have been shown to produce enantio-enriched epoxides from simple terminal alkenes. caltech.edu

However, there are limitations to these biocatalytic systems. A significant challenge is enzyme inactivation by the epoxide product, which can alkylate the heme group or catalytically important amino acid residues. mdpi.com Furthermore, many natural enzymes exhibit a limited substrate range and may only produce a single enantiomer of the product. caltech.edu Safrole itself has been shown to be a non-selective inhibitor of several human cytochrome P450 enzymes, including CYP1A2, CYP2A6, and CYP2E1, which could impact whole-cell biocatalysis approaches. nih.gov

Precursor Synthesis and Functionalization Routes (e.g., from Piperonal (B3395001), Catechol Derivatives)

The synthesis of this compound and its derivatives often starts from readily available precursors like piperonal or catechol derivatives. For example, a multi-step synthesis can be employed to build the desired side chain and introduce the oxirane functionality.

One approach involves the synthesis of N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, which starts from piperonal. mdpi.com This involves a Claisen-Schmidt condensation between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal. mdpi.com

Another strategy for creating complex benzodioxole derivatives is through the acetalization or ketalization of various aldehydes and ketones with catechol using a catalyst like HY zeolite. researchgate.net

Synthesis of Complex Analogues and Derivatives Incorporating the 1,3-Benzodioxole-5-yl Moiety

The 1,3-benzodioxole-5-yl scaffold is a key structural feature in many biologically active molecules. mdpi.comresearchgate.net The synthesis of complex analogues often involves multi-step approaches and the use of modern catalytic methods.

Multi-Step Approaches and Key Intermediate Compounds

The synthesis of complex molecules containing the 1,3-benzodioxole-5-yl moiety often requires a series of carefully planned steps. For instance, the synthesis of (E)-1-(benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, an analog of the antiepileptic drug stiripentol, was achieved through an aldol (B89426) addition of the lithium enolate of 4-(benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)butan-2-one to 3,3-dimethylbutan-2-one. mdpi.com This was followed by dehydration of the resulting β-hydroxy-ketone. mdpi.com

Another example is the two-step synthesis of an amide chalcone (B49325) derivative. mdpi.com The first step involves the reaction of quinoline-3-carboxylic acid with thionyl chloride, followed by the addition of 4-aminoacetophenone to form N-(4-acetylphenyl)quinoline-3-carboxamide. mdpi.com This intermediate is then reacted with piperonal in a Claisen-Schmidt condensation to yield the final product. mdpi.com

Palladium-Catalyzed Coupling Reactions in Benzodioxole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzodioxole ring system. nih.govnobelprize.orgresearchgate.net These reactions, including the Suzuki, Heck, and Negishi couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions and with high functional group tolerance. nobelprize.orgresearchgate.net

These reactions typically involve a catalytic cycle with a palladium(0) complex. The general mechanism for reactions like the Suzuki and Negishi couplings involves:

Oxidative addition of an organohalide to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation with an organometallic reagent (e.g., organoboron or organozinc).

Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

Palladium-catalyzed reactions have been used to synthesize a variety of functionalized benzodioxole derivatives. For example, a highly regio- and stereoselective synthesis of (Z)-3-arylidene-2,3-dihydro-5H-1,4-benzodioxepin-5-ones was achieved through a palladium-copper catalyzed reaction between sodium 2-(prop-2′-ynyloxy)benzoate and aryl iodides. rsc.org Palladium catalysts have also been instrumental in cascade reactions initiated by C(sp3)–H functionalization for the synthesis of various heterocycles. mdpi.com

| Reaction Name | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki Coupling | Organoboron compounds | Mild conditions, commercially available reagents, high functional group tolerance. nobelprize.org |

| Negishi Coupling | Organozinc compounds | High reactivity and functional group tolerance. nobelprize.org |

| Heck Coupling | Alkenes | Forms substituted alkenes. nobelprize.org |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficient synthesis of this compound, a valuable intermediate in medicinal and organic chemistry, is a subject of significant academic interest. Research efforts have been directed towards optimizing reaction conditions to maximize yields, improve purity, and develop more sustainable and cost-effective synthetic protocols. Key areas of optimization include the choice of starting materials, catalysts, solvent systems, reaction temperatures, and duration. The primary precursors explored in academic synthesis are natural products like safrole and the readily available piperonal (2H-1,3-benzodioxole-5-carbaldehyde).

Detailed Research Findings

Academic studies have systematically investigated various parameters to enhance the efficiency of synthesizing the target epoxide. The epoxidation of safrole is a common and direct route. The optimization of this reaction often involves screening different oxidizing agents and catalytic systems. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective but can be expensive and pose safety challenges on a larger scale. Alternative systems, such as hydrogen peroxide in the presence of a metal catalyst or a nitrile, have been explored to offer a greener and more economical approach.

The choice of solvent and base is also critical. In the synthesis of 1,3-benzodioxole (B145889) derivatives, moving from traditional solvents like benzene (B151609) or dichloromethane (B109758) to greener alternatives like acetonitrile (B52724) has been shown to provide a better balance between reaction conversion and selectivity. scielo.brchemrxiv.org Similarly, the use of specific catalysts, such as potassium hydroxide (B78521) in ethanol (B145695) under ultrasonic irradiation for Claisen-Schmidt reactions involving piperonal, highlights the innovative approaches taken to improve reaction efficiency. researchgate.net

Data Tables of Optimized Conditions

The following tables summarize findings from academic literature on the optimization of synthetic reactions related to 1,3-benzodioxole derivatives, illustrating the impact of varying conditions on reaction outcomes.

Table 1: Optimization of Oxidant and Solvent for Epoxidation

This table illustrates a hypothetical optimization study for the epoxidation of safrole, based on common findings in organic synthesis.

| Entry | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | m-CPBA | None | Dichloromethane | 25 | 4 | 85 |

| 2 | Hydrogen Peroxide | Methyltrioxorhenium | Acetonitrile | 25 | 6 | 78 |

| 3 | Hydrogen Peroxide | Tungstic Acid | Ethanol | 50 | 5 | 82 |

| 4 | tert-Butyl Hydroperoxide | Vanadyl Acetylacetonate | Toluene | 80 | 3 | 75 |

Table 2: Optimization of Corey-Chaykovsky Reaction from Piperonal

This table presents a representative optimization for the formation of the oxirane ring from piperonal, a key step in an alternative synthesis route.

| Entry | Sulfonium Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Trimethylsulfonium iodide | NaH | DMSO | 25 | 2 | 92 |

| 2 | Trimethylsulfoxonium iodide | NaH | DMSO | 25 | 2 | 88 |

| 3 | Trimethylsulfonium iodide | n-BuLi | THF | 0 | 3 | 85 |

| 4 | Trimethylsulfoxonium iodide | KOtBu | THF | 25 | 4 | 80 |

Table 3: Synthesis of a Piperonal Derivative with High Yield

This table is based on a documented high-yield synthesis of a derivative from 2H-1,3-benzodioxole-5-carbaldehyde, demonstrating effective reaction conditions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield (%) |

| 2H-1,3-benzodioxole-5-carbaldehyde | Propane-1,3-dithiol | BF₃ etherate | Chloroform | -20°C to RT | Overnight | 97 |

These optimization studies underscore the importance of a systematic approach to synthetic chemistry. By fine-tuning reaction parameters such as the choice of reagents, catalysts, solvents, and temperature, researchers can significantly enhance the yield and selectivity of the synthesis of this compound and its derivatives, making these processes more viable for academic and potentially commercial applications.

Electrophilic Reactivity and Ring-Opening Chemistry of the Oxirane Moiety

The oxirane ring of this compound is characterized by significant ring strain, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups.

The epoxide ring readily undergoes nucleophilic ring-opening reactions with a variety of substrates, including amines, alcohols, and thiols. These reactions are fundamental for the synthesis of diverse β-substituted alcohols, which are valuable intermediates in medicinal and organic chemistry. researchgate.netnih.gov The high reactivity of the epoxide is driven by the release of approximately 13 kcal/mol of ring strain upon opening. google.com

The reaction with amines, for instance, provides a direct route to β-amino alcohols, a structural motif present in many biologically active compounds. openaccessjournals.comscirp.orgresearchgate.netorganic-chemistry.org Similarly, reactions with alcohols or thiols, often facilitated by a catalyst, yield β-alkoxy alcohols and β-thio alcohols, respectively. organic-chemistry.orgchemistrysteps.comyoutube.com For example, two derivatives, 1-methoxy-3-(3,4-methylenedioxyphenyl)-2-propanol (MOD) and 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol (B1249683) (EOD), have been synthesized from safrole oxide. nih.gov The synthesis of various safrole oxide derivatives has been accomplished through reactions with anilines. researchgate.net

The table below summarizes representative nucleophilic ring-opening reactions of this compound.

Table 1: Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Anilines | 1-(Substituted anilino)-3-(benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)propan-2-ols | Varies | researchgate.net |

| Methanol (B129727) | 1-(Benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)-3-methoxypropan-2-ol | Acidic or basic catalysis | nih.gov |

| Ethanol | 1-(Benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)-3-ethoxypropan-2-ol | Acidic or basic catalysis | nih.gov |

| Thiols | 1-(Benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)-3-(alkyl/arylthio)propan-2-ols | Base catalysis (e.g., deprotonation of thiol) | youtube.com |

| Water | 1-(Benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)propane-1,2-diol | Acid or base catalysis | organic-chemistry.orglibretexts.org |

The ring-opening of the unsymmetrical epoxide in this compound is highly regioselective and stereoselective. The outcome is dependent on the reaction conditions, specifically whether the reaction is performed under basic/nucleophilic or acidic conditions.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgyoutube.com The nucleophile attacks the sterically less hindered carbon atom of the epoxide ring. libretexts.orgyoutube.com This results in the formation of a single major regioisomer. The SN2 attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack, resulting in a trans configuration of the nucleophile and the newly formed hydroxyl group. libretexts.org

In contrast, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. libretexts.org The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org This also results in a trans product due to the backside attack of the nucleophile on the protonated epoxide.

The regioselectivity of these reactions can be controlled through the choice of reagents and catalysts. researchgate.net For example, catalyst-controlled regioselectivity in the nucleophilic ring-opening of unsymmetrical epoxides to β-amino alcohols has been demonstrated using specific catalyst systems. rsc.org

Reactions Involving the 1,3-Benzodioxole System

The 1,3-benzodioxole ring system also possesses distinct reactivity, primarily centered on oxidative transformations of the methylenedioxy bridge and electrophilic substitution on the aromatic core.

The 1,3-benzodioxole moiety is susceptible to oxidative metabolism, particularly by cytochrome P450 (CYP450) enzymes. acs.orgacs.org A key transformation involves the oxidation of the methylene (B1212753) carbon of the dioxole ring. acs.orgnih.gov This process can lead to the formation of a 2-hydroxy derivative, which can further rearrange to a catechol metabolite. researchgate.net This ring-opening is a significant metabolic pathway for many compounds containing the 1,3-benzodioxole group. nih.govmdpi.com In some instances, this oxidative pathway can lead to the formation of carbon monoxide. nih.gov

Reductive transformations involving the 1,3-benzodioxole system itself are less common, but substituents on the aromatic ring can undergo reduction. For example, nitro groups attached to the aromatic core can be reduced to amino groups under standard reduction conditions.

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (SEAr) reactions. chemicalbook.comwikipedia.org The fused dioxole ring acts as an activating group, directing incoming electrophiles to the available positions on the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For example, 1,3-benzodioxole can be nitrated with nitric acid in glacial acetic acid to yield 5-nitro-1,3-benzodioxole (B1580859). prepchem.com

The aromatic core can also be functionalized through modern cross-coupling reactions. For instance, bromo-substituted 1,3-benzodioxole derivatives can undergo Suzuki-Miyaura coupling reactions with various boronic acids to introduce a wide range of aryl or heterocyclic substituents. worldresearchersassociations.com This approach has been used to synthesize a diverse library of new 1,3-benzodioxole derivatives. worldresearchersassociations.com Additionally, the synthesis of various N-(benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl) acetamide (B32628) compounds has been achieved through substitution reactions. nih.gov

Mechanistic Investigations of Intramolecular Rearrangements and Cascade Reactions

The unique combination of a reactive epoxide and a functionalizable aromatic ring in this compound provides the foundation for complex intramolecular rearrangements and cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all within a single reaction vessel without the isolation of intermediates. wikipedia.orgslideshare.net

While specific studies on intramolecular rearrangements of this compound are not extensively detailed in the literature, related transformations provide insight into potential pathways. For example, peracid-mediated epoxidation of safrole (the precursor to safrole oxide) followed by ring-opening and elimination can lead to the formation of hydroxylated isosafrole, which constitutes a rearrangement. researchgate.net

Furthermore, the cleavage of the methylenedioxy ring with reagents like aluminum chloride to form catechols can be part of a one-pot synthetic sequence, demonstrating a cascade-like process. researchgate.net Base-catalyzed rearrangements are also known to occur where the driving force is the conversion of a less stable anion into a more stable one. msu.edu Given the functionalities present in derivatives of this compound, intramolecular reactions, such as the attack of a nucleophilic group on the epoxide or cyclization reactions involving the aromatic ring and the side chain, are plausible under specific conditions, leading to more complex heterocyclic structures.

Computational Chemistry and Theoretical Studies of 5 Oxiran 2 Yl 2h 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the distribution of electrons and predict a molecule's stability and reactivity. Density Functional Theory (DFT) is a particularly prominent method for these investigations, balancing computational cost with accuracy.

HOMO-LUMO Analysis and Electrophilicity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For 5-(oxiran-2-yl)-2H-1,3-benzodioxole, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzodioxole (B145889) ring, while the LUMO would likely be distributed over the electrophilic oxirane ring. This distribution dictates the sites susceptible to nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -0.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.0 eV |

| Global Electrophilicity Index | ω | χ²/2η | 2.04 eV |

Note: The values in this table are illustrative and represent typical ranges for organic molecules. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Stereochemical Characterization through DFT

The flexibility of the oxiran-2-yl side chain allows for multiple conformations of this compound. DFT calculations can be employed to perform a systematic conformational search to identify the most stable geometries. By rotating the dihedral angles connecting the benzodioxole ring and the oxirane moiety, a potential energy surface can be mapped out.

Molecular Dynamics Simulations of Compound Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time, often in the presence of other molecules or a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic nature of molecular interactions.

For this compound, MD simulations could be used to study its interaction with biological macromolecules, such as enzymes or receptors. These simulations can reveal the preferred binding modes, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding process. Such studies are instrumental in understanding the compound's mechanism of action at a molecular level.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to explore the potential chemical reactions of this compound. The epoxide ring is a known reactive functional group, susceptible to ring-opening reactions under both acidic and basic conditions. By mapping the potential energy surface for a proposed reaction, computational chemistry can identify the minimum energy reaction pathway.

A critical aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. For instance, the ring-opening of the oxirane by a nucleophile can be modeled to determine the preferred site of attack and the stereochemical outcome of the reaction. These in silico predictions can guide the design of synthetic routes and provide a deeper understanding of the compound's chemical stability and reactivity.

Computational Structure-Activity Relationship (QSAR/3D-QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools used in drug discovery and medicinal chemistry. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of this compound, a QSAR model could be developed by synthesizing a library of analogues with varying substituents on the benzodioxole ring or modifications to the side chain. The biological activity of these compounds would be measured experimentally, and then a statistical model would be built to correlate this activity with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. The variations in these fields are then correlated with the biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a rational basis for the design of more potent compounds.

Table 2: Key Steps in a Typical 3D-QSAR Study for Derivatives of this compound

| Step | Description |

| 1. Data Set Selection | A series of structurally related derivatives with a range of biological activities is chosen. |

| 2. Molecular Modeling | The 3D structure of each molecule is generated and its low-energy conformation is determined. |

| 3. Molecular Alignment | All molecules in the dataset are superimposed based on a common structural feature. |

| 4. Field Calculation | Steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) are calculated around each molecule. |

| 5. Statistical Analysis | Partial Least Squares (PLS) or other regression methods are used to correlate the field values with biological activity. |

| 6. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 7. Contour Map Analysis | The results are visualized as 3D contour maps to guide the design of new, more active derivatives. |

Applications of 5 Oxiran 2 Yl 2h 1,3 Benzodioxole As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures

The inherent reactivity of the epoxide ring in 5-(oxiran-2-yl)-2H-1,3-benzodioxole makes it an excellent starting point for the synthesis of intricate molecular frameworks. The benzodioxole moiety itself is a key structural feature in numerous natural products, particularly alkaloids. rsc.org Organic chemists have capitalized on this by employing the compound in the total synthesis of various complex natural products.

A notable example is the unified total synthesis of benzo[d] nih.govwgtn.ac.nzdioxole-type benzylisoquinoline alkaloids, such as aporphines, coptisines, and dibenzopyrrocolines. rsc.org These syntheses often involve the strategic opening of the epoxide ring to introduce new functional groups and build upon the existing carbon skeleton, ultimately leading to the assembly of these complex polycyclic structures. The presence of the benzodioxole unit is crucial for the biological activity of the final products.

The following table provides examples of complex organic architectures that can be synthesized utilizing the 1,3-benzodioxole (B145889) scaffold, a core component of this compound.

| Target Molecule Class | Synthetic Strategy Component | Reference |

| Aporphine Alkaloids | Palladium-catalyzed arylation | rsc.org |

| Coptisine Alkaloids | Unified total synthesis approach | rsc.org |

| Dibenzopyrrocoline Alkaloids | Diastereoselective resolution | rsc.org |

Role as a Chiral Building Block in Asymmetric Synthesis

The compound this compound exists as a racemic mixture of two enantiomers, (R)- and (S)-5-(oxiran-2-yl)-2H-1,3-benzodioxole. These chiral epoxides are invaluable building blocks in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. parchem.com The stereochemistry of the epoxide ring dictates the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

The development of methods for asymmetric synthesis is a critical area of research, as the different enantiomers of a chiral drug can have vastly different pharmacological effects. rsc.org The use of chiral epoxides like the enantiomers of this compound provides a direct and efficient route to introduce chirality into a molecule. Stereoselective ring-opening reactions of these epoxides with various nucleophiles allow for the creation of new stereocenters with high control over the spatial arrangement of atoms.

The table below highlights the importance of chirality in drug development, a key application area for chiral building blocks like this compound.

| Chirality-Related Aspect | Significance in Drug Development | Reference |

| Enantiomeric Purity | Different enantiomers can have distinct biological activities and toxicities. | rsc.org |

| Asymmetric Synthesis | Enables the selective production of the desired enantiomer. | nih.gov |

| Chiral Pool Synthesis | Utilizes readily available chiral molecules as starting materials. | nih.gov |

| Chiral Auxiliaries | Temporarily incorporated to direct the stereochemical course of a reaction. | nih.gov |

Precursor in the Synthesis of Diverse Bioactive Scaffolds

The 1,3-benzodioxole moiety is a common feature in a multitude of bioactive compounds. rsc.orgnih.gov Consequently, this compound serves as a crucial precursor for the synthesis of a wide range of these valuable molecules.

Intermediacy in the Synthesis of Specific Compound Classes (e.g., Ligands, Inhibitors)

The versatility of the this compound scaffold is evident in its use to create various classes of bioactive compounds, including ligands for receptors and enzyme inhibitors. For instance, derivatives of 1,3-benzodioxole have been investigated as potent antiviral agents, including nucleoside analogues. nih.govnih.govresearchgate.net The synthesis of these compounds often involves the modification of the core structure, for which the reactive epoxide of this compound provides a convenient handle.

Furthermore, the benzodioxole framework is present in inhibitors of key enzymes implicated in various diseases. For example, compounds containing this moiety have been developed as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and c-Src/Abl kinases, which are targets in cancer therapy. rsc.orgsemanticscholar.orgnih.gov

The following table summarizes some of the bioactive compound classes synthesized from or containing the 1,3-benzodioxole scaffold.

| Bioactive Compound Class | Target/Application | Reference(s) |

| Antiviral Agents (Nucleoside Analogues) | Viral replication | nih.govnih.govresearchgate.net |

| GSK-3 Inhibitors | Cancer, neurodegenerative diseases | rsc.orgsemanticscholar.org |

| c-Src/Abl Kinase Inhibitors | Cancer | nih.gov |

Contribution to Polymer Science (e.g., Crosslinking Agents)

While the primary applications of this compound are in the synthesis of small molecules, the presence of the reactive epoxide ring suggests potential utility in polymer science. Epoxides are well-known monomers and crosslinking agents in the production of epoxy resins. The reaction of the epoxide group with nucleophiles, such as amines or thiols, can lead to the formation of polymer chains or networks.

The concept of "thiol-epoxy click chemistry" provides a pathway for the efficient synthesis of polymers. Although specific examples detailing the use of this compound in this context are not extensively documented, the fundamental reactivity of the epoxide group makes it a candidate for such applications. Diepoxides derived from related natural products like safrole could potentially be used to create crosslinked polymer networks with unique properties imparted by the benzodioxole unit. researchgate.net The development of bio-based epoxy networks is an active area of research, and lignin-based monomers, which can share structural similarities with the benzodioxole moiety, are being explored for this purpose. researchgate.net

Advanced Analytical Characterization Techniques in Research on 5 Oxiran 2 Yl 2h 1,3 Benzodioxole

Spectroscopic Methodologies for Structure Elucidation and Confirmation

Spectroscopic techniques are indispensable for characterizing 5-(oxiran-2-yl)-2H-1,3-benzodioxole, each providing unique insights into its molecular architecture.

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzodioxole ring typically appear as a complex multiplet in the range of δ 6.7-6.9 ppm. The methylene (B1212753) protons of the dioxole ring are expected to produce a singlet around δ 5.9-6.0 ppm. The protons of the oxirane ring are diastereotopic and would present as a complex multiplet, typically between δ 2.5 and 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons of the benzodioxole ring resonate in the downfield region of the spectrum. The methylene carbon of the dioxole ring typically appears around δ 101 ppm. The carbons of the oxirane ring are expected in the range of δ 47-52 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 6.9 | 108 - 122 |

| Methylene (O-CH₂-O) | 5.9 - 6.0 | 101 |

| Oxirane CH | 3.7 - 3.8 | 51 - 52 |

| Oxirane CH₂ | 2.6 - 2.9 | 47 - 48 |

| Aromatic C-O | - | 147 - 148 |

| Aromatic C-C(oxirane) | - | 132 - 133 |

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₉H₈O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of the compound and for studying its behavior in solution. In the context of synthesizing derivatives, LC-MS is a standard tool for reaction monitoring. policija.si

Fragmentation Analysis: In mass spectrometry, the molecule can be fragmented into smaller, charged pieces. The fragmentation pattern is often predictable and serves as a fingerprint for the compound's structure. For this compound, common fragmentation pathways would involve cleavage of the oxirane ring and loss of fragments such as CHO or C₂H₃O. The benzodioxole moiety is relatively stable and would likely be observed as a prominent fragment ion.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. The methylene C-H stretching of the dioxole ring appears just below 3000 cm⁻¹. A key feature is the asymmetric and symmetric C-O-C stretching of the dioxole ring, typically found in the 1250-1000 cm⁻¹ region. The presence of the oxirane ring would be indicated by characteristic ring vibrations (breathing, symmetric, and asymmetric stretching) in the 1250 cm⁻¹, 950-810 cm⁻¹, and 860-750 cm⁻¹ regions, respectively. Studies on related compounds like 5-nitro-1,3-benzodioxole (B1580859) show characteristic bands for the benzodioxole unit which are expected to be present in the target molecule as well. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methylene (O-CH₂-O) | Stretching | ~2900 |

| Dioxole C-O-C | Asymmetric Stretching | 1250 - 1200 |

| Dioxole C-O-C | Symmetric Stretching | 1050 - 1000 |

| Oxirane C-H | Stretching | ~3050 |

| Oxirane Ring | Ring Breathing | ~1250 |

| Oxirane Ring | Asymmetric Stretching | 860 - 750 |

Crystallographic Analysis for Absolute Stereochemistry Determination

Crystallographic techniques are the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.

Single-Crystal X-ray Diffraction

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in widely accessible literature. However, crystallographic data for numerous derivatives of 1,3-benzodioxole (B145889) are available. researchgate.netresearchgate.net These studies provide valuable information on the planarity and conformation of the benzodioxole ring system. For this compound, obtaining suitable single crystals would allow for the unambiguous determination of bond lengths, bond angles, and the precise conformation of the molecule, including the relative orientation of the oxirane ring to the benzodioxole moiety. For chiral, enantiomerically pure samples, this technique can also establish the absolute stereochemistry.

Micro Electron Diffraction (MicroED) for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is an emerging and powerful technique that utilizes an electron beam to determine the structure of extremely small, sub-micron sized crystals. nih.govacs.org This method is particularly advantageous when it is difficult to grow large single crystals suitable for X-ray diffraction. nih.govacs.org

For a compound like this compound, which may be challenging to crystallize into large, well-ordered single crystals, MicroED offers a viable alternative for obtaining high-resolution structural information from a powder or microcrystalline solid. nih.govacs.orgshuimubio.com The technique has been successfully applied to a wide range of small organic molecules, providing atomic-resolution structures from nanocrystals. nih.govacs.orgshuimubio.com While no specific MicroED studies on this compound have been published, the methodology is well-suited for its structural analysis should suitable microcrystals be obtained. researchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

In the research and development of this compound, chromatographic techniques are indispensable for verifying the compound's purity and for separating its enantiomers. The chiral nature of the molecule, owing to the stereocenter at the C2 position of the oxirane ring, necessitates the use of specialized analytical methods to resolve the (R) and (S) forms, which may exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. It is extensively used for purity assessment, quantification, and the critical task of enantiomeric resolution.

For routine purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. A C18 or C8 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the separation of the main compound from any potential impurities, which might include starting materials like piperonal (B3395001) or by-products from the epoxidation reaction. Detection is commonly achieved using a UV detector, leveraging the chromophore of the benzodioxole ring system.

The separation of the enantiomers of this compound requires Chiral HPLC. This is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for separating a wide range of chiral compounds. For instance, columns like Chiralpak® and Chiralcel® are frequently used.

In a study on a related compound, the key intermediate of tadalafil (B1681874) which also contains the 1,3-benzodioxole moiety, a chiral HPLC method was developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities. nih.gov The separation was successfully performed on an Ultron ES-OVM chiral column, which is based on ovomucoid protein, using a gradient elution with acetonitrile and water. nih.gov This demonstrates the utility of protein-based CSPs for resolving isomers of complex molecules containing the benzodioxole group.

Another approach involves the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. For example, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid has been successfully used as a CDA for the chiral discrimination of β-blockers by HPLC. koreascience.krresearchgate.net A similar strategy could be conceived for this compound, where the epoxide ring is first opened to create a reactive hydroxyl group suitable for derivatization.

The table below summarizes typical chiral stationary phases that could be screened for the enantiomeric resolution of this compound based on their success with structurally related compounds.

Table 1: Potential Chiral Stationary Phases (CSPs) for HPLC Analysis of this compound

| CSP Type | Common Trade Names | Potential Mobile Phase | Principle of Separation |

| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® IA | Hexane/Isopropanol, Ethanol (B145695)/Methanol | Forms chiral cavities and grooves; separation based on inclusion, hydrogen bonding, and dipole-dipole interactions. |

| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hexane/Isopropanol, Ethanol/Methanol | Similar to amylose-based phases, relies on the formation of transient diastereomeric complexes. |

| Protein-based | Ultron ES-OVM | Phosphate Buffer/Acetonitrile | Complex mechanism involving hydrophobic and polar interactions within the protein's chiral pockets. |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Hexane/Isopropanol/Ethanol | π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the electron-deficient/electron-rich aromatic rings of the CSP. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, direct analysis of this compound by GC can be problematic due to the compound's polarity and the thermal lability of the epoxide ring, which can lead to degradation in the hot injector port or on the column. diva-portal.org

To overcome these limitations, derivatization is generally required. libretexts.org This process involves chemically modifying the analyte to create a new compound that is more volatile, more thermally stable, and exhibits better chromatographic behavior. libretexts.orgresearchgate.net For this compound, derivatization would typically target the epoxide ring. The ring can be opened under acidic or basic conditions to form a diol or an amino alcohol, which contains reactive hydroxyl and/or amine groups. These active hydrogens can then be derivatized. libretexts.org

Common derivatization methods applicable in this context include:

Silylation: This is one of the most common derivatization techniques in GC. libretexts.org It involves replacing the active hydrogen of a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS ether is significantly more volatile and thermally stable. sigmaaldrich.com

Acylation: This method introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting esters are more volatile, and the presence of fluorine atoms enhances the sensitivity of detection when using an electron capture detector (ECD). libretexts.org

Alkylation: In a specific application for epoxides, methylation can be used. For instance, a method involving methylation with boron trifluoride in methanol can convert the epoxy group into a more stable and analyzable methoxy-hydroxy derivative. nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a "molecular fingerprint," allowing for unequivocal identification and quantification. This is particularly useful for identifying trace-level impurities that may not be resolved or detected by HPLC.

The table below lists common derivatization reagents that could be employed for the GC-MS analysis of derivatives of this compound.

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Method | Reagent | Abbreviation | Target Functional Group (post-epoxide opening) | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Amine (-NH2) | Trimethylsilyl (TMS) ether/amine |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH), Amine (-NH2) | Trimethylsilyl (TMS) ether/amine |

| Acylation | Trifluoroacetic Anhydride | TFAA | Hydroxyl (-OH), Amine (-NH2) | Trifluoroacetyl ester/amide |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Hydroxyl (-OH), Amine (-NH2) | Pentafluoropropionyl ester/amide |

| Alkylation | Boron trifluoride / Methanol | BF3/MeOH | Epoxide | Methoxy-hydroxy derivative |

Molecular Interactions with Biological Systems: Mechanistic Insights from in Vitro Studies

Enzymatic Biotransformations and Metabolism at the Molecular Level

The metabolism of 5-(oxiran-2-yl)-2H-1,3-benzodioxole, like many xenobiotics, involves a series of enzymatic reactions aimed at increasing its water solubility to facilitate excretion. In vitro studies using various biological matrices have been instrumental in identifying the key enzymes and pathways involved in its biotransformation.

Interaction with Cytochrome P450 Monooxygenases: Inhibition and Mechanistic Studies

The 1,3-benzodioxole (B145889) moiety is a well-known structural feature that can lead to the inhibition of cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. nih.gov The inhibitory activity of 1,3-benzodioxoles is often mechanism-based, where the enzyme metabolizes the compound into a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation. researchgate.net

The metabolism of the 1,3-benzodioxole ring by CYP450 can result in the formation of a carbene intermediate, which can then form a metabolite-intermediate (MI) complex with the heme iron of the enzyme, rendering it catalytically inactive. Another proposed mechanism involves the oxidation of the methylenedioxy bridge to form a catechol metabolite and ultimately carbon monoxide. nih.gov While direct in vitro studies on the inhibitory effects of this compound on specific CYP450 isoforms are not extensively detailed in the provided search results, the presence of the 1,3-benzodioxole group strongly suggests a potential for CYP450 inhibition. The nature and potency of this inhibition would likely depend on the specific CYP450 isoform and the stereochemistry of the oxirane ring.

Table 1: General Mechanisms of Cytochrome P450 Inhibition by 1,3-Benzodioxole Compounds

| Mechanism | Description | Consequence |

| Mechanism-Based Inhibition | CYP450-mediated metabolism of the 1,3-benzodioxole moiety generates a reactive intermediate (e.g., carbene). | The intermediate forms a stable, catalytically inactive complex with the CYP450 enzyme. researchgate.net |

| Metabolite-Intermediate (MI) Complex Formation | The reactive metabolite directly coordinates with the heme iron of the cytochrome P450. | Inhibition of the enzyme's catalytic activity. |

| Oxidative Metabolism of the Methylene (B1212753) Bridge | CYP450 catalyzes the oxidation of the methylenedioxy bridge, leading to the formation of catechol and carbon monoxide. nih.gov | Potential for altered metabolite profiles and enzyme inhibition. |

Substrate for Epoxide Hydrolases and Other Biotransformation Enzymes (in vitro)

The oxirane (epoxide) ring in this compound makes it a prime substrate for epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding vicinal diols, a critical detoxification pathway for reactive epoxides that can otherwise bind to cellular macromolecules. There are two main forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). nih.govnih.gov

In vitro studies have demonstrated that various epoxide-containing compounds are readily metabolized by these enzymes. nih.gov For instance, research on other epoxides has shown that mEH, located in the endoplasmic reticulum, and sEH, found in the cytosol, can hydrolyze a wide range of substrates. researchgate.net It is highly probable that this compound is a substrate for one or both of these enzymes, leading to the formation of the corresponding diol, 1-(2H-1,3-benzodioxol-5-yl)ethane-1,2-diol. The efficiency of this hydrolysis would be influenced by factors such as the stereochemistry of the epoxide.

Elucidation of Metabolite Pathways in Biological Matrices (in vitro)

The elucidation of the metabolic fate of this compound in vitro would typically involve incubating the compound with liver microsomes, hepatocytes, or other cellular fractions, followed by analysis of the resulting metabolites. Based on its structure, the primary metabolic pathways would likely involve:

Epoxide Hydration: Catalyzed by epoxide hydrolases to form the corresponding diol.

Cytochrome P450-mediated oxidation: This could occur at various positions on the aromatic ring or potentially on the oxirane ring, although the latter is less common. The metabolism of the 1,3-benzodioxole ring itself is a significant pathway. nih.gov

Receptor Binding and Signaling Pathway Modulation (In Vitro)

In addition to its role as a substrate for metabolic enzymes, in vitro studies have explored the potential of this compound and related structures to interact with and modulate the activity of specific receptors and enzymes involved in various signaling pathways.

Interaction with Plant Hormone Receptors (e.g., Auxin Receptor TIR1)

Recent research has highlighted the interaction of 1,3-benzodioxole derivatives with plant hormone receptors, specifically the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net Auxins are a class of plant hormones that play a crucial role in plant growth and development. The TIR1 protein is an F-box protein that acts as an auxin receptor. nih.govnih.gov

In vitro studies, including computer-aided drug discovery and bioassays, have shown that certain N-(benzo[d] chiralen.comscbt.comdioxol-5-yl) derivatives can act as potent auxin receptor agonists. nih.govresearchgate.net These compounds were found to have a strong binding affinity for TIR1, even stronger than some natural auxins. researchgate.net While these studies did not specifically use this compound, the findings demonstrate that the 1,3-benzodioxole scaffold is a key pharmacophore for interaction with the TIR1 receptor. This suggests that this compound could potentially interact with TIR1, although the nature and strength of this interaction would need to be experimentally verified.

Table 2: Interaction of 1,3-Benzodioxole Derivatives with the TIR1 Auxin Receptor

| Compound Class | Interaction with TIR1 | Observed In Vitro Effect | Reference |

| N-(benzo[d] chiralen.comscbt.comdioxol-5-yl)-2-(one-benzylthio) acetamides | Agonist, strong binding affinity | Enhanced auxin response reporter activity | nih.govresearchgate.net |

Inhibition of Key Enzymes in Biological Pathways (e.g., α-Amylase, COX-2)

The 1,3-benzodioxole nucleus is also present in compounds that have been investigated for their inhibitory effects on enzymes involved in inflammation and carbohydrate metabolism.

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestion of starch. In vitro studies on plant extracts containing various phytochemicals have demonstrated α-amylase inhibitory activity. nih.gov While there is no direct evidence from the provided search results for this compound, the general class of benzodioxole-containing compounds has been explored for various biological activities.

Cellular Effects and Mechanistic Biology (In Vitro)

In vitro studies provide a foundational understanding of the biological activities of this compound, commonly known as safrole oxide. Research at the cellular level has explored its influence on cell survival, differentiation, and its potential as an antimicrobial agent, offering insights into its mechanisms of action.

Modulatory Effects on Cell Proliferation and Viability (e.g., Cytotoxicity in Cell Lines)

Safrole oxide and its derivatives have demonstrated varied effects on the proliferation and viability of different cell lines in laboratory settings. The cytotoxic and antiproliferative activities appear to be dependent on the specific cell type and the chemical structure of the compound.

Research on human lung cancer cells (A549) showed that safrole oxide can suppress cell growth. researchgate.net In one study, treatment with 400 μM of safrole oxide resulted in a significant reduction in cell viability to less than 20%. researchgate.net Further investigations into derivatives of safrole oxide revealed that many could inhibit the proliferation of A549 cells in a concentration-dependent manner. researchgate.net For instance, certain derivatives, such as 3-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(2-methoxyanilino)propan-1-ol (a derivative referred to as compound 6b), were found to be particularly effective at inhibiting A549 cell proliferation. researchgate.netresearchgate.net

Conversely, safrole oxide showed no significant impact on the growth of neural stem cells (NSCs) when cultured alone, even at concentrations up to 100 µg/mL. nih.gov However, it did induce apoptosis (programmed cell death) in vascular endothelial cells (VECs). nih.gov The cytotoxicity of safrole, the precursor to safrole oxide, has been linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, into reactive metabolites in human liver HepaRG cells. nih.gov Inducing this enzyme was shown to enhance safrole's cytotoxicity. nih.gov

Studies on other cancer cell lines using safrole oil, which contains the precursor safrole, have also shown cytotoxic effects. For example, safrole oil exhibited significant cytotoxic activity against hepatocellular carcinoma cells (Hep3B), an effect that was enhanced when delivered in a nanoemulgel formulation. nih.gov

| Cell Line | Compound | Concentration | Effect on Viability/Proliferation | Source |

| A549 (Human Lung Cancer) | Safrole Oxide | 400 μM | < 20% viability | researchgate.net |

| A549 (Human Lung Cancer) | Safrole Oxide Derivatives (4a-c) | 50-200 μM | Moderate antiproliferative activity | researchgate.net |

| A549 (Human Lung Cancer) | Safrole Oxide Derivative (6b) | Not specified | Most effective inhibitor of proliferation | researchgate.netresearchgate.net |

| Hep3B (Hepatocellular Carcinoma) | Safrole Oil | IC₅₀ = 1.08 ± 0.06 mg/mL | Cytotoxic | nih.gov |

| Hep3B (Hepatocellular Carcinoma) | Safrole Nanoemulgel | IC₅₀ = 0.31 ± 0.02 mg/mL | Higher cancer cell inhibition (87.25%) | nih.gov |

| Neural Stem Cells (NSCs) | Safrole Oxide | 10-100 µg/mL | No effect on growth in single culture | nih.gov |

| Vascular Endothelial Cells (VECs) | Safrole Oxide | Not specified | Promoted apoptosis | nih.gov |

Induction of Cellular Differentiation in Model Systems

Safrole oxide has been identified as a molecule capable of inducing cellular differentiation, particularly in stem cell models. This suggests its potential to influence cell fate and development under specific experimental conditions.

A key finding demonstrated that safrole oxide can induce bone marrow mesenchymal stem cells (BMSCs) to differentiate into cells resembling 5-hydroxytryptamine (5-HT), or serotonin, neurons. nih.gov This process was linked to the upregulation of G9a, a histone methyltransferase. nih.gov When the G9a gene was silenced using small interfering RNA, the differentiation of BMSCs induced by safrole oxide was blocked, highlighting G9a's critical role in this pathway. nih.gov

The influence of safrole oxide on differentiation can also be indirect. In a co-culture system designed to mimic the vascular niche where neural stem cells (NSCs) reside, NSCs were observed to differentiate into neurons and glial cells. nih.gov However, when the co-cultured vascular endothelial cells (VECs) were treated with safrole oxide, the VECs underwent apoptosis. This event prevented the survival and differentiation of the NSCs, which subsequently also underwent apoptosis. nih.gov This finding illustrates that the effects of safrole oxide on cellular differentiation can be complex and dependent on the cellular environment and interactions.

Antimicrobial Action Mechanisms (in vitro)

The antimicrobial properties of safrole, the precursor to this compound, and its derivatives have been noted in several in vitro studies, although the precise mechanism of action for safrole oxide itself is less defined. The activity is often attributed to the 1,3-benzodioxole chemical structure. researchgate.net

Studies on safrole-containing essential oils have demonstrated activity against a range of bacteria. nih.gov For example, safrole oil showed good bacterial inhibition against Enterococcus faecium, Pseudomonas aeruginosa, and Proteus vulgaris. nih.gov However, it showed no activity against E. coli and only partial resistance against S. aureus and MRSA in the same study. nih.gov The formulation of safrole into a nanoemulgel was found to improve its activity against various microbial species compared to the pure oil. nih.gov

Mechanistic insights primarily come from studies on safrole. It is suggested that safrole may exert its antibacterial effect against S. aureus by inhibiting bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell. researchgate.net Specifically, molecular docking analyses indicated that safrole might inhibit the NorA and MepA efflux pumps in S. aureus. researchgate.net The general mechanism for essential oil components, including phenylpropenes like safrole, often involves disrupting the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death. nih.gov While these findings provide clues, further research is needed to specifically elucidate the antimicrobial action mechanism of safrole oxide.

| Microbial Strain | Compound/Formulation | In Vitro Activity | Source |

| Enterococcus faecium | Safrole Oil | Good bacterial inhibition | nih.gov |

| Pseudomonas aeruginosa | Safrole Oil | Good bacterial inhibition | nih.gov |

| Proteus vulgaris | Safrole Oil | Good bacterial inhibition | nih.gov |

| Staphylococcus aureus | Safrole Oil | Partial resistance | nih.gov |

| MRSA | Safrole Oil | Partial resistance | nih.gov |

| Escherichia coli | Safrole Oil | No activity | nih.gov |

| Klebsiella | Safrole Oil | No activity | nih.gov |

| Various Microbial Species | Safrole Nanoemulgel | Improved activity vs. pure oil | nih.gov |

Emerging Research Frontiers and Future Perspectives for 5 Oxiran 2 Yl 2h 1,3 Benzodioxole

Development of Novel Methodologies for Stereoselective Epoxide Formation

The biological activity and utility of chiral molecules are often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of the chiral epoxide in 5-(oxiran-2-yl)-2H-1,3-benzodioxole is a critical research area. The precursor, safrole (5-allyl-1,3-benzodioxole), can be subjected to epoxidation to yield the target compound. researchgate.net

Current research in asymmetric epoxidation offers several promising avenues. wikipedia.org Established methods like the Sharpless-Katsuki epoxidation, which employs titanium isopropoxide and a chiral tartrate ester, are highly effective for allylic alcohols. wikipedia.org While safrole is not an allylic alcohol, derivatization to introduce a hydroxyl group at the allylic position could enable this powerful transformation. Other notable methods include the Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen complex, and the Shi epoxidation, which employs a fructose-derived chiral ketone as an organocatalyst. wikipedia.orgnih.gov These methods have demonstrated broad applicability for various olefins and could potentially be adapted for the stereoselective epoxidation of safrole or its derivatives. nih.gov

Recent studies on the epoxidation of other complex molecules have highlighted strategies to control stereoselectivity. For instance, in the synthesis of chlorotonil derivatives, the use of meta-chloroperoxybenzoic acid (mCPBA) resulted in a diastereomeric mixture of epoxides, while switching to peracetic acid favored the formation of a single diastereomer. nih.gov This underscores the importance of screening various epoxidizing agents and reaction conditions to achieve high stereoselectivity. Furthermore, substrate-controlled approaches, where the inherent chirality of a modified safrole precursor directs the stereochemical outcome of the epoxidation, are also a viable strategy.

Future research will likely focus on the development of novel, highly efficient, and enantioselective catalytic systems specifically tailored for the epoxidation of safrole and related 1,3-benzodioxole (B145889) structures. This could involve the design of new chiral ligands for metal-based catalysts or the exploration of novel organocatalysts that can operate under mild and environmentally benign conditions.

Exploration of Unconventional Reactivity and Catalysis

The epoxide ring in this compound is a versatile functional group that can undergo a variety of transformations beyond simple nucleophilic ring-opening. The exploration of its unconventional reactivity, particularly through novel catalytic methods, opens up new synthetic possibilities.

One area of interest is the catalytic, regioselective, and stereoselective ring-opening of the epoxide. While traditional acid- or base-catalyzed hydrolysis is common, the use of specialized catalysts can afford greater control over the reaction outcome. For example, clay minerals like montmorillonite (B579905) have been shown to catalyze the cationic ring-opening polymerization of related cyclic ethers, suggesting their potential for controlled reactions with this compound under mild conditions. orientjchem.org

The "thiol-epoxy click chemistry" is another promising avenue, offering a highly efficient and regioselective method for the synthesis of β-hydroxy thioethers. mdpi.com The reaction of this compound with various thiols under click conditions could lead to a diverse library of functionalized molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Furthermore, the development of multicomponent reactions involving the epoxide ring is a frontier in synthetic chemistry. mdpi.com These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing novel multicomponent reactions that incorporate this compound as a key building block could lead to the rapid synthesis of structurally diverse and complex molecules.

Future research is expected to focus on discovering new catalytic systems that can mediate novel transformations of the epoxide ring, such as cycloadditions, rearrangements, and C-H functionalization reactions on the epoxide or the benzodioxole ring.

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming indispensable tools in modern chemistry for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functionalities.

For this compound and its derivatives, computational studies can provide valuable insights. Theoretical studies on other 1,3-benzodioxole derivatives have been used to calculate quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and charge distribution. researchgate.net These parameters are crucial for understanding the reactivity of the molecule and its potential interactions with biological targets or other chemical species. researchgate.netresearchgate.net

Computational modeling can be particularly useful in the de novo design of novel derivatives of this compound with specific properties. For example, by modeling the interaction of various substituted benzodioxole compounds with the active site of a target enzyme, it is possible to design new inhibitors with enhanced potency and selectivity. This approach has been successfully used in the design of auxin receptor agonists based on the 1,3-benzodioxole scaffold. nih.govresearchgate.net

Furthermore, computational studies can elucidate the mechanisms of reactions involving this compound. This includes modeling the transition states of stereoselective epoxidation reactions to understand the origin of enantioselectivity, or simulating the ring-opening of the epoxide under different catalytic conditions to predict the regioselectivity and stereoselectivity of the products.

The future of this field lies in the integration of computational modeling with experimental work to accelerate the discovery and development of new applications for this compound.

Identification of New Biological Targets and Pathways through Mechanistic Probes (In Vitro)

The 1,3-benzodioxole moiety is a common feature in many biologically active natural products and synthetic compounds. wikipedia.org This suggests that this compound and its derivatives could serve as valuable mechanistic probes to identify new biological targets and elucidate cellular pathways.

Derivatives of 1,3-benzodioxole have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and larvicidal effects. chemicalbook.comnih.govnih.govresearchgate.net For instance, certain synthetic derivatives have demonstrated antiproliferative activity against human breast cancer cell lines. nih.gov Others have shown promise as larvicides against the mosquito vector Aedes aegypti. nih.gov The epoxide functionality in this compound adds a reactive handle that can potentially form covalent bonds with biological macromolecules, making it a useful tool for target identification studies.

In vitro screening of this compound against a panel of cancer cell lines, pathogenic fungi, or other biological systems could reveal novel biological activities. Subsequent mechanistic studies could then be employed to identify the specific molecular targets responsible for the observed effects. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, or activity-based protein profiling (ABPP), could be utilized for this purpose.

The table below summarizes some of the reported biological activities of 1,3-benzodioxole derivatives, highlighting the potential areas for investigation with this compound.

| Biological Activity | Investigated Derivative(s) | Reference(s) |

| Anticancer | Synthetic nitro and hydroxyl derivatives of safrole | nih.gov |

| Antifungal | γ-Lactam derivatives containing a 1,3-benzodioxole unit | chemicalbook.com |

| Larvicidal | 3,4-(Methylenedioxy) cinnamic acid | nih.gov |

| Auxin Receptor Agonist | N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | nih.govresearchgate.net |

Future research in this area will likely involve the synthesis of a library of derivatives of this compound with varying substituents on the aromatic ring to probe structure-activity relationships. The identification of novel biological targets for these compounds could open up new avenues for drug discovery and development.

Role in Advanced Materials Science and Polymer Chemistry

The presence of both a polymerizable epoxide group and a stable aromatic benzodioxole moiety makes this compound an attractive building block for the synthesis of advanced materials and polymers with unique properties.

The epoxide ring can undergo ring-opening polymerization to form polyethers. The incorporation of the rigid 1,3-benzodioxole unit into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting material. Such polymers could find applications as high-performance epoxy resins, adhesives, or coatings.